Cas no 850036-28-1 (Cyclopent-1-en-1-ylboronic acid)

Cyclopent-1-en-1-ylboronic acid structure
850036-28-1 structure
商品名:Cyclopent-1-en-1-ylboronic acid
CAS番号:850036-28-1
MF:C5H9BO2
メガワット:111.934761762619
MDL:MFCD02179496
CID:720009
PubChem ID:3861343

Cyclopent-1-en-1-ylboronic acid 化学的及び物理的性質

名前と識別子

    • Cyclopent-1-en-1-ylboronic acid
    • 1-Cyclopentenylboronic Acid (contains varying amounts of Anhydride)
    • Boronic acid,B-1-cyclopenten-1-yl-
    • CYCLOPENT-1-ENE-1-BORONIC ACID
    • cyclopenten-1-yl boronic acid
    • Cyclopentene-1-boronic acid
    • 1-cyclopentenylboronic Acid
    • cyclopentenylboronic acid
    • Cyclopentene-1-boronic Acid (contains varying amounts of Anhydride)
    • B-1-Cyclopenten-1-ylboronic acid (ACI)
    • Boronic acid, 1-cyclopenten-1-yl- (9CI)
    • 1-Cyclopenten-1-ylboronic acid
    • cyclopent-1-enyl-boronic acid
    • SY026107
    • SCHEMBL336524
    • DTXSID40397507
    • C2893
    • MFCD02179496
    • Cyclopent-1-enyl boronic acid
    • C5H9BO2
    • Boronic acid, 1-cyclopenten-1-yl-
    • UZBHNSVUMGIKLU-UHFFFAOYSA-N
    • cyclopenten-1-ylboronic acid
    • CS-W000981
    • AC-31778
    • cyclopenteneboronic acid
    • GS-5857
    • AKOS006230633
    • Z1201621640
    • 1-cyclopenteneboronic acid
    • BCP21607
    • cyclopenten-1-ylboronic acid, AldrichCPR
    • HY-W000981
    • 1-Cyclopenteneboronic Acid;Cyclopentenylboronic acid;Cyclopent-1-ene-1-boronic acid
    • 850036-28-1
    • DA-17066
    • AB11270
    • EN300-126090
    • (Cyclopent-1-en-1-yl)boronic acid
    • MDL: MFCD02179496
    • インチ: 1S/C5H9BO2/c7-6(8)5-3-1-2-4-5/h3,7-8H,1-2,4H2
    • InChIKey: UZBHNSVUMGIKLU-UHFFFAOYSA-N
    • ほほえんだ: OB(C1CCCC=1)O

計算された属性

  • せいみつぶんしりょう: 112.07000
  • どういたいしつりょう: 112.07
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 109
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.5A^2

じっけんとくせい

  • 密度みつど: 1.08
  • ゆうかいてん: 134-140°C
  • ふってん: 246.7℃ at 760 mmHg
  • フラッシュポイント: 103°C
  • 屈折率: 1.482
  • PSA: 40.46000
  • LogP: 0.10870

Cyclopent-1-en-1-ylboronic acid セキュリティ情報

Cyclopent-1-en-1-ylboronic acid 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

Cyclopent-1-en-1-ylboronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
091159-1g
Cyclopent-1-en-1-ylboronic acid
850036-28-1 97%
1g
1429.0CNY 2021-07-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005214-1g
Cyclopent-1-en-1-ylboronic acid
850036-28-1 97%
1g
¥455 2024-05-21
Chemenu
CM135331-10g
Cyclopent-1-en-1-ylboronic acid
850036-28-1 95%+
10g
$190 2023-03-07
Apollo Scientific
OR13114-5g
(Cyclopent-1-en-1-yl)boronic acid
850036-28-1 97%
5g
£45.00 2025-02-19
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C136489-25g
Cyclopent-1-en-1-ylboronic acid
850036-28-1 97%
25g
¥1404.90 2023-09-03
Enamine
EN300-126090-5.0g
(cyclopent-1-en-1-yl)boronic acid
850036-28-1 95%
5g
$122.0 2023-05-24
eNovation Chemicals LLC
D697998-25g
1-Cyclopenteneboronic Acid
850036-28-1 95%
25g
$140 2024-07-20
ChemScence
CS-W000981-10g
(Cyclopent-1-en-1-yl)boronic acid
850036-28-1 >97.0%
10g
$119.0 2022-04-26
eNovation Chemicals LLC
Y0980541-25g
Cyclopent-1-en-1-ylboronic acid
850036-28-1 95%
25g
$340 2024-08-02
Apollo Scientific
OR13114-1g
(Cyclopent-1-en-1-yl)boronic acid
850036-28-1 97%
1g
£15.00 2025-02-19

Cyclopent-1-en-1-ylboronic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ,  Pentane ;  5 min, -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate Solvents: Diethyl ether ;  5 min, -78 °C; 1 h, -78 °C; 30 min, -78 °C → rt; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  rt
1.4 Reagents: Water ;  2 h, rt
リファレンス
Synthesis of nitrodienes, nitrostyrenes, and nitrobiaryls through palladium-catalyzed couplings of β-nitrovinyl and o-nitroaryl thioethers
Creech, Gardner S.; et al, Chemical Science, 2013, 4(6), 2670-2674

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Methanol ;  rt; 6 h, 60 °C
2.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  -78 °C; 1 h, -78 °C; 2 h, -78 °C → rt; rt → -78 °C
2.2 Reagents: Trimethyl borate ;  2 h, -78 °C → rt
2.3 Reagents: Water
2.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
リファレンス
Pd-Catalyzed Heck-Type Reaction: Synthesizing Highly Diastereoselective and Multiple Aryl-Substituted P-Ligands
Li, Chong; et al, Organic Letters, 2019, 21(17), 7138-7142

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Ammonium acetate ,  Sodium periodate Solvents: Acetone ,  Water ;  24 - 48 h, rt
リファレンス
Synthesis of 1-Vinyl/Arylbenzotriazole 3-Oxides through a Copper-Mediated C-N Bond Coupling Reaction
Shi, Wei-Min; et al, Advanced Synthesis & Catalysis, 2017, 359(16), 2741-2746

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  -78 °C; 1 h, -78 °C; 2 h, -78 °C → rt; rt → -78 °C
1.2 Reagents: Trimethyl borate ;  2 h, -78 °C → rt
1.3 Reagents: Water
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
リファレンス
Pd-Catalyzed Heck-Type Reaction: Synthesizing Highly Diastereoselective and Multiple Aryl-Substituted P-Ligands
Li, Chong; et al, Organic Letters, 2019, 21(17), 7138-7142

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Ammonium acetate ,  Sodium periodate Solvents: Acetone ,  Water ;  2 d, rt
リファレンス
Preparation of α-Oxygenated Ketones by the Dioxygenation of Alkenyl Boronic Acids
Patil, Aditi S.; et al, Angewandte Chemie, 2012, 51(31), 7799-7803

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Methanol ;  2 h, 70 °C
2.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  1 h, -78 °C; -78 °C → 25 °C; 2 h, 25 °C; 25 °C → -78 °C
2.2 -78 °C
2.3 Solvents: Water
3.1 Reagents: Ammonium acetate ,  Sodium periodate Solvents: Acetone ,  Water ;  24 - 48 h, rt
リファレンス
Synthesis of 1-Vinyl/Arylbenzotriazole 3-Oxides through a Copper-Mediated C-N Bond Coupling Reaction
Shi, Wei-Min; et al, Advanced Synthesis & Catalysis, 2017, 359(16), 2741-2746

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  1 h, -78 °C; -78 °C → 25 °C; 2 h, 25 °C; 25 °C → -78 °C
1.2 -78 °C
1.3 Solvents: Water
2.1 Reagents: Ammonium acetate ,  Sodium periodate Solvents: Acetone ,  Water ;  24 - 48 h, rt
リファレンス
Synthesis of 1-Vinyl/Arylbenzotriazole 3-Oxides through a Copper-Mediated C-N Bond Coupling Reaction
Shi, Wei-Min; et al, Advanced Synthesis & Catalysis, 2017, 359(16), 2741-2746

Cyclopent-1-en-1-ylboronic acid Raw materials

Cyclopent-1-en-1-ylboronic acid Preparation Products

Cyclopent-1-en-1-ylboronic acid 関連文献

Cyclopent-1-en-1-ylboronic acidに関する追加情報

Introduction to Cyclopent-1-en-1-ylboronic acid (CAS No. 850036-28-1)

Cyclopent-1-en-1-ylboronic acid, with the chemical formula C5H7BO₂, is a significant compound in the field of organoboron chemistry. This boronic acid derivative has garnered considerable attention due to its versatile applications in synthetic organic chemistry, pharmaceutical research, and materials science. The unique structural features of this compound, particularly its cyclopentene ring and boronic acid functionality, make it a valuable intermediate in various chemical transformations.

The compound is characterized by a cyclopentene core substituted with a boronic acid group at the 1-position. This arrangement imparts distinct reactivity patterns, making it particularly useful in cross-coupling reactions such as the Suzuki-Miyaura coupling. These reactions are pivotal in constructing complex molecular architectures, which are often required in the development of novel pharmaceuticals and agrochemicals.

In recent years, Cyclopent-1-en-1-ylboronic acid has been extensively studied for its role in drug discovery and development. Boronic acids are well-known for their ability to form stable complexes with various biomolecules, including enzymes and receptors. This property has been leveraged in the design of targeted therapeutics and diagnostic agents. For instance, studies have demonstrated its utility in the synthesis of protease inhibitors, which are critical in treating diseases such as cancer and infectious disorders.

Moreover, the cyclopentene moiety in Cyclopent-1-en-1-ylboronic acid contributes to its potential as a building block for more complex heterocyclic compounds. Heterocycles are prevalent in many bioactive molecules, and their synthesis often requires specialized reagents. The boronic acid functionality allows for further functionalization through various chemical reactions, enabling the creation of diverse molecular libraries for high-throughput screening.

Recent advancements in green chemistry have also highlighted the importance of Cyclopent-1-en-1-ylboronic acid as an environmentally friendly reagent. Traditional synthetic routes often involve harsh conditions and hazardous byproducts. However, newer methodologies employing this compound have shown promise in reducing waste and energy consumption while maintaining high yields. Such innovations align with the growing emphasis on sustainable practices in the chemical industry.

The pharmaceutical industry has particularly benefited from the use of Cyclopent-1-en-1-ylboronic acid in late-stage drug development. Its ability to participate in modular synthetic strategies allows for rapid iteration and optimization of drug candidates. This flexibility is crucial in addressing emerging therapeutic challenges, such as antibiotic resistance and chronic diseases.

In materials science, the unique properties of Cyclopent-1-en-1-ylboronic acid have been explored for applications in advanced polymers and coatings. Boron-containing polymers exhibit enhanced thermal stability and mechanical strength, making them suitable for high-performance materials used in aerospace and electronics industries. Additionally, research has indicated potential uses in organic electronics, where precise control over molecular structure is essential for optimal device performance.

The synthesis of Cyclopent-1-en-1-ylboronic acid itself is an area of active research. Recent studies have focused on developing more efficient and scalable methods for its production. These efforts aim to improve accessibility while maintaining high purity standards necessary for industrial applications. Advances in catalytic systems and reaction optimization have contributed significantly to these developments.

The role of computational chemistry in understanding the reactivity of Cyclopent-1-en-1-ylboronic acid cannot be overstated. Molecular modeling techniques have provided insights into how this compound interacts with other molecules at a quantum mechanical level. Such knowledge is invaluable for designing experiments and predicting outcomes, thereby accelerating the pace of discovery.

In conclusion, Cyclopent-1-en-1-ylboronic acid (CAS No. 850036-28-1) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity patterns make it indispensable in pharmaceuticals, materials science, and synthetic chemistry. As research continues to uncover new possibilities, this compound is poised to play an even greater role in advancing scientific innovation.

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Amadis Chemical Company Limited
(CAS:850036-28-1)Cyclopent-1-en-1-ylboronic acid
A863828
清らかである:99%
はかる:100g
価格 ($):333.0